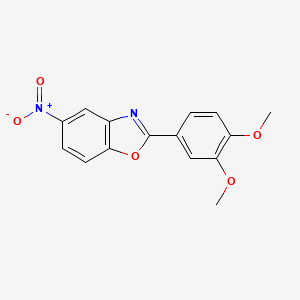
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea, also known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPTU belongs to the class of thiourea derivatives, which have been shown to possess various biological activities. In
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated by the inhibition of topoisomerase II and the activation of caspase enzymes, which are involved in the apoptotic process. This compound has also been reported to inhibit the growth and proliferation of fungal cells by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has several advantages for lab experiments, including its potent biological activity and its relatively low toxicity. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential to form insoluble aggregates.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea involves the reaction of 2,4-dimethoxyaniline with carbon disulfide and potassium hydroxide to form the intermediate potassium 2,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with 3-pyridinylamine to produce this compound. The yield of this synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been shown to possess various biological activities, including anticancer, antifungal, and antiviral properties. In particular, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to inhibit the growth of several fungal species, including Candida albicans and Aspergillus niger. Additionally, this compound has been reported to possess antiviral activity against the hepatitis B virus.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-11-5-6-12(13(8-11)19-2)17-14(20)16-10-4-3-7-15-9-10/h3-9H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYUKSMPLPFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)

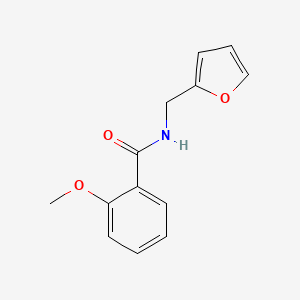
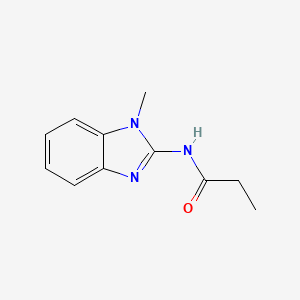
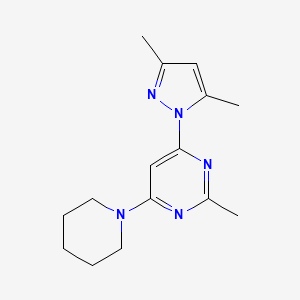
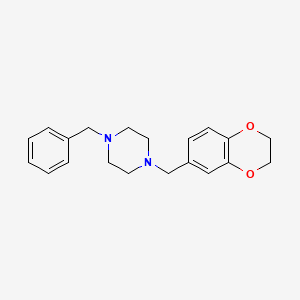
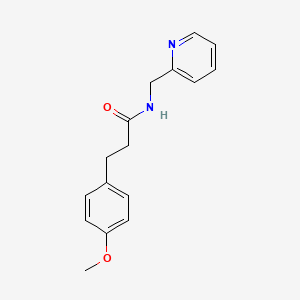
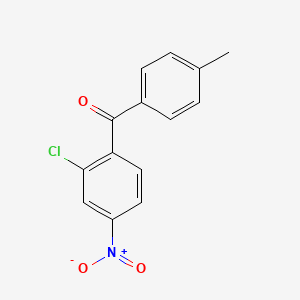
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)

